Cas no 425628-39-3 (1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde)

1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- BIM-0006556.P001
- 3-Mesityl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde
- SMSF0018337
- 1-phenyl-3-(2,4,6-trimethylphenyl)pyrazole-4-carbaldehyde
- CB08768
- 425628-39-3
- STL448759
- NS-04851
- CS-0452390
- AKOS002161224
- CBMicro_006482
-
- インチ: 1S/C19H18N2O/c1-13-9-14(2)18(15(3)10-13)19-16(12-22)11-21(20-19)17-7-5-4-6-8-17/h4-12H,1-3H3
- InChIKey: UZVKOZOSARLISJ-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CN(C2C=CC=CC=2)N=C1C1C(C)=CC(C)=CC=1C
計算された属性
- せいみつぶんしりょう: 290.141913202g/mol
- どういたいしつりょう: 290.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 34.9Ų
1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523057-100mg |
3-Mesityl-1-phenyl-1H-pyrazole-4-carbaldehyde |
425628-39-3 | 98% | 100mg |
¥2839.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523057-250mg |
3-Mesityl-1-phenyl-1H-pyrazole-4-carbaldehyde |
425628-39-3 | 98% | 250mg |
¥4155.00 | 2024-05-14 |
1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehydeに関する追加情報
Recent Advances in the Study of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 425628-39-3)
1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 425628-39-3) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, structural properties, and biological activities, shedding light on its promising role as a scaffold for novel therapeutic agents.
The compound's unique structure, featuring a pyrazole core substituted with a phenyl group and a trimethylphenyl moiety, makes it an attractive candidate for the design of small-molecule inhibitors. Researchers have investigated its interactions with various biological targets, including enzymes and receptors, to elucidate its mechanism of action and therapeutic potential. Notably, its aldehyde functional group provides a versatile handle for further chemical modifications, enabling the development of derivatives with enhanced pharmacological properties.
Recent synthetic approaches to 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde have focused on optimizing yield and purity while minimizing environmental impact. Green chemistry techniques, such as solvent-free reactions and catalytic methods, have been employed to improve the sustainability of its production. These advancements are crucial for scaling up synthesis in industrial settings while adhering to regulatory standards.
In terms of biological activity, preliminary studies have demonstrated that 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde exhibits moderate inhibitory effects against certain kinases and inflammatory mediators. These findings suggest its potential as a lead compound for the treatment of diseases such as cancer and chronic inflammation. However, further in vitro and in vivo studies are needed to fully characterize its efficacy and safety profile.
The compound's physicochemical properties, including solubility, stability, and lipophilicity, have also been investigated to assess its drug-likeness. Computational modeling and structure-activity relationship (SAR) studies have provided insights into how structural modifications can influence its biological activity and pharmacokinetic parameters. These efforts are instrumental in guiding the rational design of more potent and selective derivatives.
In conclusion, 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 425628-39-3) represents a promising scaffold for drug discovery, with ongoing research aimed at unlocking its full therapeutic potential. Future studies should focus on expanding its biological evaluation, optimizing its synthetic routes, and exploring its applications in combination therapies. The integration of multidisciplinary approaches will be key to advancing this compound from the bench to the clinic.
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